![molecular formula C15H11BrCl2FNO2 B3973593 N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B3973593.png)
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as GSK137647A, is a small molecule inhibitor of the protein kinase B (PKB) pathway. PKB, also known as Akt, is a key regulator of cell survival, growth, and metabolism. GSK137647A has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the PKB pathway. PKB is a key regulator of cell survival, growth, and metabolism. By blocking this pathway, this compound can inhibit the growth and survival of cancer cells and improve glucose metabolism and insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis (cell death), inhibit cell proliferation, and block the PKB pathway. In diabetes, this compound can improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide for lab experiments is its specificity for the PKB pathway. This allows researchers to study the effects of PKB inhibition on various cellular processes. However, one limitation of this compound is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in lab experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide. One direction is the development of this compound as a cancer therapy. This involves further preclinical and clinical studies to determine its safety and efficacy in cancer patients.
Another direction is the development of this compound as a therapy for type 2 diabetes. This involves further preclinical and clinical studies to determine its safety and efficacy in diabetic patients.
Finally, there is potential for the development of this compound as a therapy for other diseases that involve the PKB pathway, such as cardiovascular disease and neurodegenerative diseases. This requires further research to determine the potential therapeutic applications of this compound in these diseases.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the PKB pathway. This has led to the development of this compound as a potential cancer therapy.
In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. This has led to the development of this compound as a potential therapy for type 2 diabetes.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2FNO2/c1-8(22-14-5-3-10(17)7-11(14)18)15(21)20-13-4-2-9(16)6-12(13)19/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAROBKMINFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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